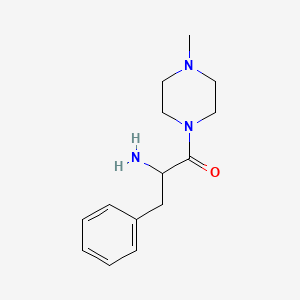

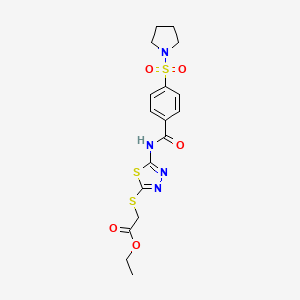

2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C7H16ClN3O . It is used for proteomics research .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 230.13 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications

Synthesis and Chemical Reactions

- The compound 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one was synthesized, and its amino ketone form was reduced to create derivatives with potential biological properties. This synthesis pathway involved interactions with Grignard reagents and lithium aluminum hydride reduction (Геворгян et al., 2017).

Biological Activities

- Some derivatives of the synthesized compounds exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in pain management and inflammation control (Gevorgyan et al., 2017).

Structure-Activity Relationships

Ligand Affinity and Selectivity

- Research on the structure-activity relationship around the phenyl alkyl ether moiety of certain compounds revealed that substitutions can lead to potent and selective agonists with improved aqueous solubility. This highlights the importance of specific structural modifications for enhancing drug effectiveness (Collins et al., 1998).

Optimization of H4 Receptor Ligands

- Systematic modifications of 2-aminopyrimidines optimized their potency as ligands for the histamine H4 receptor. This led to compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, demonstrating their potential in pain management (Altenbach et al., 2008).

Green Chemistry and Sustainable Synthesis

Environmentally Friendly Catalysts

- A study demonstrated the use of a nanocrystalline titania-based sulfonic acid material as an effective, efficient, and reusable catalyst for synthesizing certain derivatives under solvent-free conditions. This approach highlights the importance of green chemistry principles in drug synthesis (Murugesan, Gengan, & Krishnan, 2016).

Anticancer Activity

Analysis of Anticancer Properties

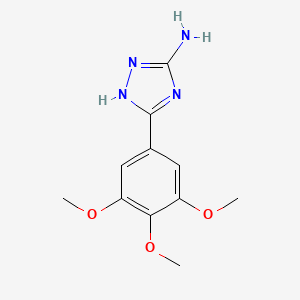

- Research into 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents revealed that the nature of these substituents significantly influenced their anticancer activities. This indicates a promising avenue for developing new anticancer drugs (Konovalenko et al., 2022).

properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTLIEHGUJVESA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

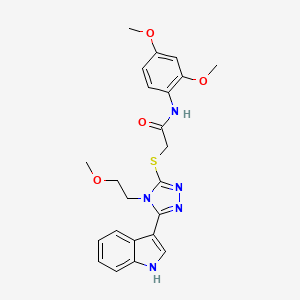

![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

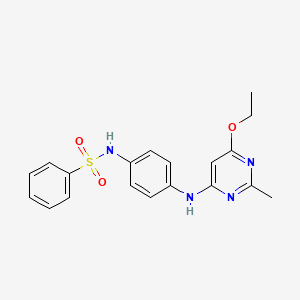

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)